2-Carboethoxy-4'-piperidinomethyl benzophenone
Overview
Description
2-Carboethoxy-4’-piperidinomethyl benzophenone is a synthetic compound with the molecular formula C22H25NO3 and a molecular weight of 351.44 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 2-Carboethoxy-4’-piperidinomethyl benzophenone involves several steps. One common method includes the reaction of benzophenone with piperidine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Carboethoxy-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
2-Carboethoxy-4’-piperidinomethyl benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is utilized in studies involving cellular processes and interactions due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of 2-Carboethoxy-4’-piperidinomethyl benzophenone involves its interaction with molecular targets such as the NMDA receptor. This interaction modulates the receptor’s activity, influencing various neurological pathways and potentially leading to therapeutic effects in conditions like depression and chronic pain.
Comparison with Similar Compounds
2-Carboethoxy-4’-piperidinomethyl benzophenone can be compared to similar compounds such as:
4’-Carboethoxy-2-piperidinomethyl benzophenone: Similar in structure but with different positional isomers.
Benzoic acid derivatives: These compounds share a common benzophenone core but differ in their functional groups and substituents.
The uniqueness of 2-Carboethoxy-4’-piperidinomethyl benzophenone lies in its specific piperidine and carboethoxy substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[4-(piperidin-1-ylmethyl)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-2-26-22(25)20-9-5-4-8-19(20)21(24)18-12-10-17(11-13-18)16-23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAYCUMGIOIRRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642681 | |
Record name | Ethyl 2-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-14-7 | |
Record name | Ethyl 2-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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